molecular formula C20H13N3O4S2 B11652266 4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide

4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide

Cat. No.: B11652266
M. Wt: 423.5 g/mol
InChI Key: UVJKLNBXZSRQFM-WQRHYEAKSA-N
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Description

4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring . The compound has a complex structure that includes a thiazolo[3,2-a]benzimidazole moiety, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide involves multiple steps. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2, by binding to their active sites . This inhibition can disrupt cellular processes, leading to various biological effects. The pathways involved may include cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide include:

Properties

Molecular Formula

C20H13N3O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13N3O4S2/c21-29(25,26)14-8-5-12(6-9-14)17-10-7-13(27-17)11-18-19(24)23-16-4-2-1-3-15(16)22-20(23)28-18/h1-11H,(H2,21,25,26)/b18-11-

InChI Key

UVJKLNBXZSRQFM-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)S3

Origin of Product

United States

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